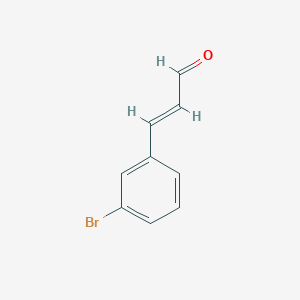

3-(3-Bromophenyl)acrylaldehyde

Description

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICJGJJHIQBWJR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Aldol condensation between 3-bromobenzaldehyde and acetaldehyde under basic conditions forms the α,β-unsaturated aldehyde via dehydration.

Procedure:

-

Reactants :

-

3-Bromobenzaldehyde (1 mmol, 184 mg)

-

Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL)

-

Sodium hydroxide (1 M, 1 mL)

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF, 3 mL)

-

Temperature: 0°C (ice bath), then room temperature

-

Reaction time: 6 hours

-

-

Workup :

-

Purification via column chromatography (petroleum ether:ethyl acetate = 6:1)

-

-

Yield : 57.2% (120.1 mg pale yellow solid)

Key Data:

| Parameter | Value |

|---|---|

| Purity | >95% (GC-MS) |

| Melting Point | Not reported |

| Characterization | ¹H/¹³C NMR, MS confirmed |

Advantages:

-

Simple setup, no transition-metal catalysts.

-

Cost-effective for small-scale synthesis.

Limitations:

-

Moderate yield due to competing side reactions.

-

Requires careful control of base concentration.

Heck Coupling

Reaction Overview

Palladium-catalyzed coupling of 3-bromoiodobenzene with acrolein diethyl acetal, followed by acidic hydrolysis, yields the target compound.

Procedure:

-

Reactants :

-

3-Bromoiodobenzene (1 mmol)

-

Acrolein diethyl acetal (3 mmol)

-

-

Catalyst System :

-

Pd(OAc)₂ (3 mol%)

-

Bu₄N⁺OAc⁻ (2 mmol), K₂CO₃ (1.5 mmol)

-

-

Conditions :

-

Solvent: DMF (4 mL)

-

Temperature: 90°C under N₂

-

Reaction time: Monitored by TLC

-

-

Hydrolysis :

-

2 N HCl (10 mL), stirred at room temperature for 30 min

-

-

Workup :

-

Extraction with EtOAc, drying (Na₂SO₄), and column chromatography

-

Key Data:

| Parameter | Value |

|---|---|

| Scalability | Suitable for industrial use |

| Byproducts | Minimal (controlled via Pd catalysis) |

Advantages:

-

High regioselectivity and yield.

-

Compatible with diverse aryl halides.

Limitations:

-

Requires palladium catalysts, increasing cost.

-

Sensitive to oxygen and moisture.

Wittig Reaction

Reaction Overview

The Wittig reaction between 3-bromobenzaldehyde and a stabilized ylide generates the α,β-unsaturated aldehyde.

Key Data:

| Parameter | Value |

|---|---|

| Stereoselectivity | Predominantly E-isomer |

| Functional Group Tolerance | High (halogens stable) |

Advantages:

-

Excellent stereochemical control.

-

No acidic/basic conditions required.

Limitations:

-

Requires air-free techniques for ylide preparation.

-

Triphenylphosphine oxide byproduct complicates purification.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Aldol Condensation | 57% | Low | Moderate | Low |

| Heck Coupling | 88% | High | High | Moderate |

| Wittig Reaction | 83%* | Moderate | Moderate | High |

*Reported for analogous substrates.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 3-(3-Bromophenyl)acrylic acid.

Reduction: 3-(3-Bromophenyl)acryl alcohol.

Substitution: 3-(3-Methoxyphenyl)acrylaldehyde or 3-(3-Cyanophenyl)acrylaldehyde.

Scientific Research Applications

3-(3-Bromophenyl)acrylaldehyde has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound serves as a substrate analogue for enzyme studies, particularly in the investigation of hydroxypyruvate reductase.

Medicine: Research into its potential biological activity has shown promise in the development of new pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. For instance, it acts as a substrate analogue to the enzyme hydroxypyruvate reductase, inhibiting its activity by mimicking the natural substrate . Additionally, its organocatalytic properties enable it to facilitate the reduction of phosphines, contributing to its utility in organic synthesis .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3-(3-Bromophenyl)acrylaldehyde

| Property | Value |

|---|---|

| Molecular Weight | 211.06 g/mol |

| Boiling Point | 309.7 °C (at 760 mmHg) |

| Density | 1.466 g/cm³ |

| LogP (Partition Coefficient) | 2.66 |

| Polar Surface Area | 17.07 Ų |

The compound is synthesized via methods such as the Wittig reaction or Claisen-Schmidt condensation , often involving halogenated aromatic aldehydes and ketones .

Comparison with Structural Analogs

Substituent Position Effects: Bromine Isomers

The position of the bromine substituent significantly impacts electronic and steric properties:

- 3-(4-Bromophenyl)acrylaldehyde (CAS 49678-04-8): The para-bromo isomer has a similar molecular framework but exhibits altered reactivity due to reduced steric hindrance and enhanced resonance stabilization. Its applications include photodynamic therapy and dye-sensitized solar cells .

Key Insight : Meta-substitution balances electronic effects and steric accessibility, making this compound a versatile intermediate in cross-coupling reactions .

Halogen-Substituted Derivatives

Halogen variation influences polarity, bioavailability, and binding affinity:

Table 2: Halogen Effects on Reactivity

| Compound | Substituent | LogP | Application |

|---|---|---|---|

| This compound | -Br (meta) | 2.66 | Organic synthesis, anticancer agents |

| 3-(4-Bromophenyl)acrylaldehyde | -Br (para) | ~2.5* | Photosensitizers, dyes |

| 3-(4-Chlorophenyl)acrylaldehyde | -Cl (para) | ~2.3* | Intermediate for agrochemicals |

*Estimated based on halogen electronegativity and molecular weight.

Functionalized Derivatives: Pharmacological Activity

Derivatives with additional functional groups show varied biological activities:

- (E)-3-(4-Nitrophenyl)acrylaldehyde (): The nitro group enhances electrophilicity, enabling participation in Michael additions. However, nitro-containing analogs (e.g., compound 41a/b) exhibit isomer-dependent stability, with 41a stable for 20 hours in solution, while 41b undergoes 33% isomerization .

- 3-(4-(Dimethylamino)phenyl)acrylaldehyde (D9, ): The electron-donating dimethylamino group shifts the compound’s absorption spectrum, making it suitable for optoelectronic applications .

Pharmacological Data :

Chalcone derivatives of this compound demonstrate cytotoxicity against cancer cells. For example:

Biological Activity

3-(3-Bromophenyl)acrylaldehyde, also known as 3-BROMOCINNAMALDEHYDE, is an organic compound with significant biological activity. It has garnered attention for its interactions with various enzymes and its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Structure : The compound features a β-unsaturated aldehyde structure, characterized by the presence of a bromine atom attached to a phenyl group linked to an acrylaldehyde moiety.

The primary biological activity of this compound involves its interaction with the enzyme hydroxypyruvate reductase . As a substrate analogue, it mimics the natural substrate and inhibits the enzyme's activity, impacting metabolic pathways such as glyoxylate and dicarboxylate metabolism. This inhibition can affect various cellular functions and metabolic fluxes.

Key Mechanisms:

- Enzyme Inhibition : Acts as a substrate analogue for hydroxypyruvate reductase, leading to altered enzymatic activity.

- Cellular Effects : Exhibits significant effects on melanoma cells by inhibiting the p38 MAPK pathway, promoting apoptosis in cancerous cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anti-Melanoma Effects :

- A study published in October 2023 evaluated the anti-melanoma effects of this compound (CAD-8). The compound demonstrated significant cytotoxicity against melanoma cell lines, with mechanisms involving apoptosis through the inhibition of the p38 MAPK pathway. This suggests potential therapeutic applications in melanoma treatment .

-

Biochemical Pathways :

- Research indicated that this compound influences the glyoxylate cycle by modulating hydroxypyruvate reductase activity. This modulation can lead to altered flux in metabolic pathways, which may have implications for metabolic diseases.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, ensuring high purity suitable for research applications. Its versatility allows it to be utilized in:

Q & A

Q. Answer :

- Storage Conditions :

- Temperature : Store at –20°C in a freezer to prevent decomposition or polymerization .

- Atmosphere : Use inert gas (N₂ or Ar) to avoid oxidation of the aldehyde group .

- Light Sensitivity : Protect from UV light using amber glass vials.

Advanced: What computational methods are used to study the electronic and nonlinear optical (NLO) properties of this compound derivatives?

Q. Answer :

- Density Functional Theory (DFT) :

- Basis Sets : B3LYP/6-311++G(d,p) for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gap) .

- NLO Analysis : Hyperpolarizability (β) calculations to assess second-order NLO response .

- Natural Bond Orbital (NBO) : Analyze charge transfer and conjugation effects in the α,β-unsaturated system .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Q. Answer :

- Key Parameters :

- Catalyst Loading : Increase MgCl₂/triethylamine ratios to accelerate formylation .

- Solvent Systems : Use tetrahydrofuran (THF) for better solubility of intermediates .

- Temperature Control : Maintain reflux at 70–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, pentane/Et₂O gradient) improves purity (>85% yield) .

Advanced: How can researchers analyze the biological activity of this compound derivatives?

Q. Answer :

- Methodological Steps :

- Cytotoxicity Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa or MCF-7) .

- Structure-Activity Relationship (SAR) : Compare halogen substitution (Br vs. Cl) and substituent positioning (para vs. meta) .

- Docking Studies : Simulate binding interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina .

Advanced: What challenges arise in crystallographic studies of this compound derivatives?

Q. Answer :

- Common Issues :

Advanced: How can structure-activity relationships guide the design of bioactive this compound analogs?

Q. Answer :

- Design Strategies :

- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ at the phenyl ring to enhance electrophilicity .

- Hybrid Molecules : Conjugate with imidazole or indole moieties to improve target selectivity .

- Stereochemical Control : Ensure trans-configuration (E-isomer) for optimal conjugation and bioactivity .

Advanced: How can contradictions in reported synthetic methods for this compound be resolved?

Q. Answer :

- Approach :

- Replicate Key Steps : Compare yields and purity using DMP oxidation vs. Aldol condensation .

- Side-Product Analysis : Use LC-MS or GC-MS to identify byproducts (e.g., over-brominated derivatives) .

- Mechanistic Studies : Conduct kinetic isotope effects (KIE) or DFT calculations to clarify reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.